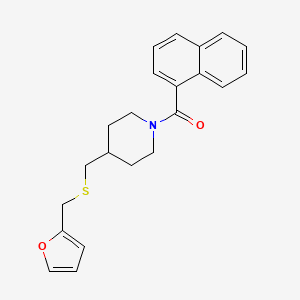

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule featuring a combination of furan, piperidine, and naphthalene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan-2-ylmethyl thiol intermediate. This can be achieved by reacting furan-2-carbaldehyde with a thiol reagent under acidic conditions.

Next, the furan-2-ylmethyl thiol is reacted with a piperidine derivative, such as 4-chloromethylpiperidine, in the presence of a base like sodium hydride. This step forms the (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl) intermediate.

Finally, the intermediate is coupled with naphthalen-1-ylmethanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or column chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Piperidine Ring Formation

The piperidine core is likely synthesized via amine cyclization . For example, condensation of a diamine with a carbonyl compound (e.g., ketone or aldehyde) under basic conditions can form the six-membered ring. Reagents such as potassium carbonate in DMF and phase-transfer catalysts (e.g., tetrabutylammonium iodide) may facilitate this step .

Thioether Bond Formation

The thioether linkage is critical for the compound’s structure. A plausible route involves:

-

Alkylation : Reaction of a thiolate ion with an alkyl halide (e.g., (furan-2-ylmethyl) bromide) to form the thioether.

-

Oxidative Cyclization : In some cases, thiosemicarbazones are oxidatively cyclized to form thiadiazole derivatives, though this step may not directly apply here .

Naphthalenyl Ketone Attachment

The naphthalen-1-yl ketone group is introduced via acylation . This could involve Friedel-Crafts acylation or coupling reactions (e.g., Suzuki or Ullmann) to attach the naphthalene moiety to the piperidine ring. The ketone functionality may arise from oxidation of an alcohol or direct acylation using naphthoyl chloride .

Functional Group Integration

The furan-2-ylmethyl group is likely attached via alkylation . For instance, a piperidine derivative with a methyl group could undergo nucleophilic substitution with a furan-containing alkyl halide. The reaction conditions (e.g., bases like potassium carbonate) and solvents (e.g., DMF) are critical to minimize side reactions .

Nucleophilic Substitution (Thioether Formation)

The thioether bond formation likely proceeds via an SN2 mechanism , where a thiolate attacks an alkyl halide. The furan ring’s electron-withdrawing effects may stabilize intermediates and influence reaction kinetics .

Cyclization Pathways

Piperidine ring formation involves amine cyclization , potentially through intramolecular nucleophilic attack by an amine on a carbonyl group. This step may require high temperatures or catalytic conditions (e.g., acid or base) .

Acylation Mechanisms

The naphthalenyl ketone is formed via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation). A Lewis acid catalyst (e.g., AlCl₃) facilitates the reaction by generating an acylium ion, which reacts with the piperidine ring.

Reaction Conditions and Challenges

| Step | Reagents/Conditions | Challenges |

|---|---|---|

| Piperidine Formation | Potassium carbonate, DMF, tetrabutylammonium iodide | Steric hindrance, side reactions |

| Thioether Formation | Alkyl halide, thiolate, basic conditions | Oxidation to sulfone, disulfide formation |

| Naphthalenyl Acylation | Naphthoyl chloride, AlCl₃ | Regioselectivity, over-acylation |

| Furan Attachment | Furan-2-ylmethyl bromide, base | Furan ring instability under acidic conditions |

Analytical Characterization

The compound is analyzed using:

Aplicaciones Científicas De Investigación

Therapeutic Applications

The compound has been investigated for several therapeutic properties, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Compounds containing piperidine and furan rings have shown promising antimicrobial activity. For example, research on thiazole analogues revealed their efficacy against various bacterial strains, including MRSA. Given the structural similarities, (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone may also possess antimicrobial properties worthy of exploration .

Potential in Cancer Therapy

The compound's structural components suggest it may interact with biological targets relevant to cancer treatment. Recent studies have highlighted the potential of piperidine derivatives in targeting cancer cell lines effectively. For instance, thiazole-pyridine hybrids exhibited anti-breast cancer efficacy superior to standard treatments like 5-fluorouracil . Research into the compound's ability to inhibit tumor growth could provide valuable insights into its application in oncology.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for predicting the biological activity of this compound. The presence of furan and piperidine rings is essential for enhancing pharmacological properties:

| Structural Component | Potential Activity |

|---|---|

| Furan Ring | Antimicrobial, Anticonvulsant |

| Piperidine Moiety | Antitumor Activity |

| Naphthalene Group | Modulation of Biological Targets |

Case Study 1: Anticonvulsant Screening

A study evaluated various piperidine derivatives for anticonvulsant activity using animal models. Compounds with furan substitutions showed enhanced efficacy compared to standard treatments, indicating that this compound could be a candidate for further testing in this area .

Case Study 2: Antimicrobial Efficacy

Research on thiazole derivatives revealed significant antimicrobial activity against Gram-positive bacteria. The findings suggest that modifications to the piperidine structure can lead to improved antimicrobial effectiveness, which could be applicable to this compound as well .

Mecanismo De Acción

The mechanism of action of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and naphthalene moieties may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.

(4-(((Thiophen-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(benzyl)methanone: Similar structure but with a benzyl group instead of a naphthalene moiety.

Uniqueness

The uniqueness of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone lies in its combination of furan, piperidine, and naphthalene moieties, which confer distinct chemical and biological properties

Actividad Biológica

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Chemical Formula : C₁₈H₁₉N₃OS

- Molecular Weight : 329.43 g/mol

- IUPAC Name : 4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

This compound features a piperidine ring, a furan moiety, and a naphthalene group, which are known to contribute to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may have potential as a novel antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Kinases : The presence of specific functional groups in the structure may allow it to inhibit key kinases involved in cancer progression.

- Antimicrobial Action : The thioether and furan groups are believed to interact with bacterial cell membranes, disrupting their integrity.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.

- Antimicrobial Efficacy : A study assessing the antimicrobial activity against Staphylococcus aureus showed that the compound not only inhibited bacterial growth but also reduced biofilm formation.

Propiedades

IUPAC Name |

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c24-22(21-9-3-6-18-5-1-2-8-20(18)21)23-12-10-17(11-13-23)15-26-16-19-7-4-14-25-19/h1-9,14,17H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSVOEQSYHYNRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.